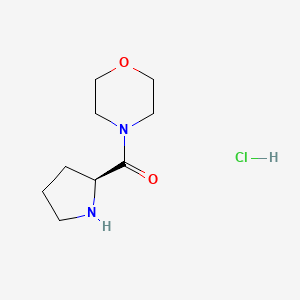

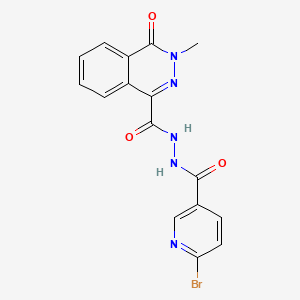

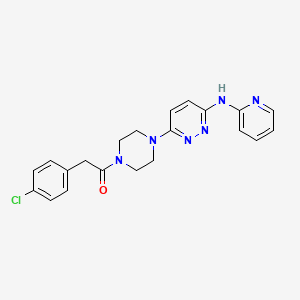

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide, also known as FMQB or FMQ, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment.

科学的研究の応用

1. Imaging the Sigma2 Receptor Status of Solid Tumors

A study evaluated fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. The study synthesized and radiolabeled compounds with fluorine-18, which demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in mice, suggesting their potential for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

2. Antibacterial Properties

A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group was studied. The compound showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing treatments against certain clinical isolates (Kuramoto et al., 2003).

3. Quinazoline Antifolate Thymidylate Synthase Inhibitors

Research on the synthesis of new 2-methyl-10-propargylquinazoline antifolates, with variations in the p-aminobenzoyl ring, demonstrated their effectiveness as inhibitors of thymidylate synthase and their potential for inhibiting the growth of L1210 cells in culture (Marsham et al., 1990).

4. Synthesis of Quinazoline and Benzoxazinone Derivatives

A study outlined the reaction of acid amide with triethyloxonium fluoroborate to form quinazoline and 4H-3, 1-benzoxazin-4-one derivatives, demonstrating a method for synthesizing these compounds (Kato et al., 1976).

5. Development of Novel Quinazolinones

A palladium-catalyzed domino reaction was developed for the synthesis of 4-phenylquinazolinones, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This presents a new method for constructing quinazolinones (Hikawa et al., 2012).

特性

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3/c1-14-25-20-6-4-3-5-18(20)23(29)27(14)16-9-12-19(24)21(13-16)26-22(28)15-7-10-17(30-2)11-8-15/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSINYJFNDDLPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)

![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)

![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)

![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)

![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)